3-Methoxy-N,4-dimethylbenzamide
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Overview
Description
3-Methoxy-N,4-dimethylbenzamide is an organic compound with the molecular formula C10H13NO2 It is a derivative of benzamide, where the benzene ring is substituted with a methoxy group at the 3-position and a dimethylamino group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-N,4-dimethylbenzamide typically involves the reaction of 3-methoxybenzoic acid with N,N-dimethylamine. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 to form the corresponding acid chloride, which then reacts with N,N-dimethylamine to yield the desired benzamide derivative .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and automated systems can be employed to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-N,4-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 3-hydroxy-N,4-dimethylbenzamide.
Reduction: The carbonyl group in the benzamide moiety can be reduced to form the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in the presence of a suitable catalyst or base.
Major Products Formed
Oxidation: 3-Hydroxy-N,4-dimethylbenzamide
Reduction: 3-Methoxy-N,4-dimethylbenzylamine
Substitution: Various substituted benzamides depending on the nucleophile used
Scientific Research Applications
3-Methoxy-N,4-dimethylbenzamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes
Mechanism of Action
The mechanism of action of 3-Methoxy-N,4-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and dimethylamino groups play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
N-Methoxy-N-methylbenzamide: Similar in structure but with a methyl group instead of a dimethylamino group.
N,N-Dimethyl 4-bromo-3-methoxybenzamide: Contains a bromine atom at the 4-position instead of a dimethylamino group.
N-Methylbenzamide: Lacks the methoxy and dimethylamino groups, making it less complex .
Uniqueness
3-Methoxy-N,4-dimethylbenzamide is unique due to the presence of both methoxy and dimethylamino groups, which confer specific chemical and biological properties. These functional groups enhance its reactivity and binding affinity to molecular targets, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
3-methoxy-N,4-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7-4-5-8(10(12)11-2)6-9(7)13-3/h4-6H,1-3H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSFASHIOHXQGKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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